Antazoline Sulfate

Catalog No.
S3722265
CAS No.
84803-70-3
M.F
C34H40N6O4S
M. Wt
628.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antazoline Sulfate

CAS Number

84803-70-3

Product Name

Antazoline Sulfate

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid

Molecular Formula

C34H40N6O4S

Molecular Weight

628.8 g/mol

InChI

InChI=1S/2C17H19N3.H2O4S/c2*1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h2*1-10H,11-14H2,(H,18,19);(H2,1,2,3,4)

InChI Key

UKNPBFRSHRDSCJ-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

Antazoline sulfate is a first-generation antihistamine known for its anticholinergic properties. It primarily functions as a histamine H1 receptor antagonist, selectively binding to these receptors without activating them, which leads to the blockage of endogenous histamine action. This mechanism provides temporary relief from symptoms associated with allergic reactions, such as nasal congestion and allergic conjunctivitis. Antazoline sulfate is often formulated in eye drops or nasal sprays, frequently in combination with other agents like naphazoline for enhanced efficacy in treating allergic symptoms .

The chemical formula for antazoline sulfate is C17H21N3O4SC_{17}H_{21}N_{3}O_{4}S, with a molar mass of approximately 363.43 g/mol. Its structure includes a phenylbenzamine core, which is characteristic of many antihistamines .

Antazoline acts as an H1 histamine receptor antagonist []. Histamine is a molecule released by the body during allergic reactions. It binds to histamine receptors, triggering symptoms like runny nose, itchy eyes, and inflammation. Antazoline binds to these receptors competitively, preventing histamine from binding and leading to temporary relief of allergic symptoms [].

Physical and Chemical Properties

  • Melting point: Approximately 190°C []
  • Solubility: Soluble in water and alcohol []
  • Stability: Relatively stable under normal storage conditions []
Typical for antihistamines. Its primary reaction involves binding to histamine H1 receptors, effectively blocking the receptor's activation by histamine. This interaction can be represented as follows:

Histamine+Antazoline sulfateBlocked Histamine Receptor\text{Histamine}+\text{Antazoline sulfate}\rightarrow \text{Blocked Histamine Receptor}

In addition to receptor interactions, antazoline sulfate can undergo hydrolysis and other metabolic transformations in biological systems, although specific metabolic pathways are not extensively documented .

The biological activity of antazoline sulfate is primarily attributed to its antagonistic effect on histamine H1 receptors. This action results in:

  • Reduction of Allergic Symptoms: By blocking histamine's effects on blood vessels and sensory nerves, it alleviates symptoms such as itching, redness, and swelling.
  • Anticholinergic Effects: These may lead to side effects such as dry mouth and sedation, common with first-generation antihistamines .

Research has also suggested potential links between prolonged use of first-generation antihistamines and cognitive decline in older adults due to their anticholinergic properties .

The synthesis of antazoline sulfate involves several steps typically starting from benzylamine and imidazole derivatives. A general method for synthesizing antazoline includes:

  • Formation of Imidazole Ring: Reacting appropriate precursors to form the imidazole structure.
  • Benzylation: Introducing the benzyl group through nucleophilic substitution.
  • Sulfonation: Converting the base compound into its sulfate form by reacting it with sulfuric acid.

This multi-step synthesis allows for the production of antazoline sulfate with desired purity and yield .

Antazoline sulfate is utilized in various therapeutic contexts:

  • Allergic Conjunctivitis: It is commonly used in eye drops to treat symptoms associated with allergic reactions affecting the eyes.
  • Nasal Congestion Relief: The compound is effective in nasal sprays for alleviating congestion due to allergies or colds.
  • Combination Therapies: Often combined with other agents like naphazoline for enhanced therapeutic effects .

Interaction studies have shown that antazoline sulfate can interact with various drugs and substances:

  • CNS Depressants: Co-administration may enhance sedative effects due to its anticholinergic properties.
  • Other Antihistamines: Caution is advised when combined with other antihistamines to avoid excessive sedation or adverse effects .

Additionally, studies have indicated potential interactions that could affect the pharmacokinetics of antazoline sulfate when taken alongside certain medications, necessitating careful monitoring.

Several compounds share structural or functional similarities with antazoline sulfate. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
DiphenhydramineC17H21N1C_{17}H_{21}N_{1}Histamine H1 receptor antagonistStrong sedative effects
ChlorpheniramineC16H19ClN2C_{16}H_{19}ClN_{2}Histamine H1 receptor antagonistLess sedative than diphenhydramine
BrompheniramineC16H19BrN2C_{16}H_{19}BrN_{2}Histamine H1 receptor antagonistLonger duration of action

Antazoline sulfate's uniqueness lies in its specific formulation for ocular use and its combination with vasoconstrictors like naphazoline, making it particularly effective for treating allergic conjunctivitis compared to other antihistamines that may not be as effective in this context .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

628.28317495 g/mol

Monoisotopic Mass

628.28317495 g/mol

Heavy Atom Count

45

UNII

PHS9SV397D

Wikipedia

Antazoline sulfate

Dates

Last modified: 04-14-2024

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